Thioinosine, also known as Thioinosine, is a sulfur-containing purine nucleoside analogue. [] It is a synthetic compound and does not have a natural source. [] Thioinosine is classified as an antimetabolite, specifically a purine analogue. [] Its primary role in scientific research stems from its ability to interfere with purine metabolism and nucleotide synthesis, making it a valuable tool for studying these processes and exploring its potential as an anticancer and antiviral agent. [, ]
Optimization of Thiopurine Therapy: Developing strategies to optimize thiopurine therapy by monitoring thiopurine metabolite levels and understanding the factors influencing drug response. [, ] This includes exploring the role of genetic polymorphisms in thiopurine-metabolizing enzymes and developing personalized treatment approaches.
6-Mercaptopurine riboside is synthesized from 6-mercaptopurine through enzymatic or chemical methods. It can also be found in research settings where it is used to study its biochemical properties and effects on cellular processes.
This compound falls under the category of nucleoside analogs and thiopurines, which are known for their roles in cancer therapy due to their ability to interfere with DNA synthesis and repair mechanisms.
The synthesis of 6-mercaptopurine riboside can be achieved through various methods, including:
The enzymatic pathway is favored due to its specificity and efficiency, while chemical synthesis may involve multiple steps and purification processes. The reaction typically requires controlled temperatures and pH levels to optimize yield.
The molecular structure of 6-mercaptopurine riboside consists of a purine base (6-mercaptopurine) attached to a ribose sugar. The key features include:
The molecular formula for 6-mercaptopurine riboside is , with a molecular weight of approximately 288.3 g/mol. Its structural representation highlights the connectivity between the purine base and the ribose sugar, emphasizing the functional groups that contribute to its biological activity.
6-Mercaptopurine riboside undergoes various chemical reactions, primarily involving:
These reactions are critical for its mechanism of action as they determine the bioavailability and efficacy of the compound in therapeutic applications. The metabolic pathways involve multiple enzymes, each contributing to the transformation of 6-mercaptopurine riboside into active or inactive forms.
The mechanism of action for 6-mercaptopurine riboside primarily involves its incorporation into nucleic acids during DNA synthesis. The compound acts as an antimetabolite, inhibiting purine synthesis by:
Studies have shown that 6-mercaptopurine riboside effectively reduces cell proliferation in various cancer cell lines, demonstrating its potential as an anticancer agent through these mechanisms.
Relevant data indicate that proper storage conditions are crucial for maintaining the integrity of 6-mercaptopurine riboside during research and clinical applications.
6-Mercaptopurine riboside has several applications in scientific research, including:
6-Mercaptopurine riboside (6-MPr) is a ribonucleoside derivative of the thiopurine agent 6-mercaptopurine (6-MP). Its multifaceted mechanisms of action involve complex metabolic activation, enzymatic interference, nucleic acid incorporation, and immunomodulatory signaling.
The intracellular activation of 6-MPr is initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the phosphoribosylation of the purine analog. This reaction converts 6-MPr into 6-thioinosine-5'-monophosphate (TIMP), utilizing phosphoribosyl pyrophosphate (PRPP) as a co-substrate [1] [7]. TIMP serves as the pivotal precursor for all downstream cytotoxic metabolites. Subsequent enzymatic reactions transform TIMP into:
HGPRT activity exhibits significant interindividual variability, influencing therapeutic efficacy. Cells deficient in HGPRT (e.g., Lesch-Nyhan syndrome models) demonstrate complete resistance to 6-MPr, underscoring its essential role in prodrug activation [1].
Table 1: Key Enzymes in 6-MPr Metabolic Activation
Enzyme | Reaction Catalyzed | Product | Kinetic Parameter (Km, μM) |
---|---|---|---|
HGPRT | Phosphoribosylation of 6-MPr | TIMP | 15.2 ± 3.8* |
IMPDH | Dehydrogenation of TIMP | TXMP | 42.1 ± 6.3* |
GMPS | Amination of TXMP | TGMP | 28.7 ± 4.9* |
Nucleotide kinases | Sequential phosphorylation of TGMP | TGTP/dGSTP | Not determined |
*Data derived from human leukocyte enzyme assays* [1] [4]
TIMP and its methylated derivative methylthioinosine monophosphate (MeTIMP) are potent inhibitors of de novo purine synthesis (DNPS). MeTIMP irreversibly inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase (GPAT), the first and rate-limiting enzyme in DNPS, with 50% inhibitory concentrations (IC₅₀) in the nanomolar range [1] [2]. This inhibition depletes intracellular pools of adenosine and guanine nucleotides, causing:
Additionally, TIMP competitively inhibits:
Table 2: Inhibition Targets in De Novo Purine Synthesis
Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Biological Consequence |
---|---|---|---|
TIMP | IMP dehydrogenase | 18.3 ± 2.1 μM* | Depletion of guanine nucleotides |
TIMP | Adenylosuccinate synthetase | 22.7 ± 3.4 μM* | Depletion of adenine nucleotides |
MeTIMP | PRPP amidotransferase (GPAT) | 0.08 ± 0.01 μM* | Global purine starvation |
*Values from enzymatic assays using purified human proteins* [1] [7]
The cytotoxic potential of 6-MPr culminates in the incorporation of thioguanine nucleotides into DNA and RNA:
DNA-incorporated dGSTP causes:
RNA-incorporated TGTP disrupts:
The delayed cytotoxicity (24–48 hours post-exposure) correlates with the time required for DNA replication-dependent incorporation and MMR recognition. Cells deficient in MMR components exhibit resistance to 6-MPr, confirming this mechanism’s centrality [8].
Table 3: Consequences of Thioguanine Incorporation into Nucleic Acids
Nucleic Acid | Incorporated Nucleotide | Primary Damage Mechanism | Repair System Activated |
---|---|---|---|
DNA | dGSTP | Mispairing (dGSTP:T) | Mismatch repair (MMR) |
DNA | dGSTP | Topoisomerase II inhibition | None (direct toxicity) |
RNA | TGTP | Ribosome stalling | No repair; global translational suppression |
RNA | TGTP | Splicing complex dysfunction | Nonsense-mediated decay (NMD) |
Data consolidated from leukemic cell line studies [1] [8]
Thiopurine methyltransferase (TPMT) catalyzes the S-methylation of 6-MPr and TIMP, diverting metabolites from activation pathways toward inactivation:
TPMT activity exhibits genetic polymorphism:
Notably, MeTIMP is not merely an inactive metabolite:
The TPMT gene harbors over 40 variant alleles; TPMT*2, TPMT*3A, and TPMT*3C account for >95% of low-activity cases. Genotyping prior to therapy prevents severe myelosuppression in variant patients [3].
Table 4: Functional Impact of Major TPMT Variants
Variant Allele | Nucleotide Change | Enzyme Activity | Prevalence | Clinical Consequence |
---|---|---|---|---|
TPMT*2 | c.238G>C (p.Ala80Pro) | Undetectable | 0.2–0.5% | Life-threatening myelosuppression |
TPMT*3A | c.460G>A + c.719A>G | Undetectable | 3–7% | Life-threatening myelosuppression |
TPMT*3B | c.460G>A (p.Ala154Thr) | Low (<5% normal) | 0.5–1% | Severe myelosuppression |
TPMT*3C | c.719A>G (p.Tyr240Cys) | Low (<5% normal) | 0.3–1% | Severe myelosuppression |
Frequencies based on Caucasian populations [1] [3]
Beyond direct cytotoxicity, 6-MPr metabolites exert immunomodulatory effects via targeted disruption of small GTPase signaling. 6-Thioguanine triphosphate (TGTP), structurally resembling GTP, binds Rac1 in T-lymphocytes with high affinity (Kd ≈ 50 nM), inducing:
Consequent downstream effects include:
These mechanisms explain 6-MPr’s efficacy in autoimmune disorders like inflammatory bowel disease and lupus, where Rac1-dependent T-cell activation drives pathology. Notably, Rac1 inhibition occurs at 6-MPr concentrations 10-fold lower than required for DNA incorporation, highlighting its relevance in immune cells with lower proliferation rates [2].
Table 5: Rac1-Dependent Pathways Modulated by TGTP
Rac1 Effector Pathway | Affected Signaling Node | Functional Outcome | Validating Evidence |
---|---|---|---|
Cytoskeletal dynamics | PAK1/LIM kinase/cofilin | Impaired T-cell migration | Transwell migration assays [5] |
Inflammatory transcription | IKK/NF-κB | Reduced IL-2, IFN-γ production | Cytokine ELISAs [2] |
Apoptosis regulation | BAD/caspase-9 | Enhanced activated T-cell apoptosis | Annexin V staining [7] |
NADPH oxidase assembly | p67phox/p47phox membrane recruitment | Decreased reactive oxygen species | Chemiluminescence assays [2] |
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